molecular formula C6H7BrN2O2 B2911070 2-Acetyl-1H-pyrimidin-6-one;hydrobromide CAS No. 2551119-26-5

2-Acetyl-1H-pyrimidin-6-one;hydrobromide

Cat. No.: B2911070
CAS No.: 2551119-26-5
M. Wt: 219.038
InChI Key: BHGQHFAMFQVGIS-UHFFFAOYSA-N
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Description

“2-Acetyl-1H-pyrimidin-6-one;hydrobromide” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidin-2(1H)-ones can be achieved through a green and simple ‘one-pot’ electrochemical off–on approach. This method does not require any catalyst, oxidant, or toxic reagent. The desired products are obtained in moderate to good yields after the stepwise ‘one-pot’ reaction .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H7BrN2O2 . It has a complexity of 240, a rotatable bond count of 1, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .


Chemical Reactions Analysis

Pyrimidin-2(1H)-ones can be synthesized through a stepwise ‘one-pot’ reaction. The results of control experiments and cyclic voltammetry indicated that the electrooxidation of DHPMs might proceed via a two-step process losing two-electrons and two-protons by absorption control with radical intermediates .

Scientific Research Applications

2-Acetyl-1H-pyrimidin-6-one;hydrobromide has numerous applications in scientific research. It is commonly used as a starting material in the synthesis of various pharmaceuticals such as barbiturates, antihistamines, and diuretics. Additionally, it is used in the synthesis of agrochemicals such as herbicides and insecticides. The compound has also been used as a reagent in analytical chemistry for the detection of various analytes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Acetyl-1H-pyrimidin-6-one;hydrobromide in lab experiments is its low toxicity. It is relatively safe to handle and has a low risk of causing harm to researchers. Additionally, it is readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its sedative effect, which can interfere with experimental results. Researchers must take this into account when designing experiments involving this compound.

Future Directions

There are numerous future directions for the use of 2-Acetyl-1H-pyrimidin-6-one;hydrobromide in scientific research. One potential application is in the development of new pharmaceuticals. Researchers can use this compound as a starting material to synthesize novel compounds with enhanced therapeutic properties. Additionally, the compound could be used in the development of new herbicides and insecticides. Finally, researchers could explore the compound's potential as an analytical reagent for the detection of various analytes.
Conclusion:
This compound is a versatile compound with numerous applications in scientific research. Its low toxicity, availability, and ease of synthesis make it an attractive starting material for the synthesis of various organic compounds. While its mechanism of action is not fully understood, studies have shown that it has a range of biochemical and physiological effects. Moving forward, researchers should continue to explore the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 2-Acetyl-1H-pyrimidin-6-one;hydrobromide involves the reaction of malonic acid with urea in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 2-Acetyl-1H-pyrimidin-6-one. The hydrobromide salt is obtained by reacting the compound with hydrobromic acid. This synthesis method has been extensively studied and optimized for large-scale production.

Properties

IUPAC Name

2-acetyl-1H-pyrimidin-6-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.BrH/c1-4(9)6-7-3-2-5(10)8-6;/h2-3H,1H3,(H,7,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGQHFAMFQVGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=O)N1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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